Stereochemical Identity and Conformational Advantage of the (3S,5S)-trans Configuration vs. cis-Diastereomer
The target compound possesses the (3S,5S) absolute configuration, which places the 3-carboxylate and 5-amino substituents in a trans-diequatorial orientation in the lowest-energy chair conformation [1]. By contrast, the cis-diastereomer (e.g., (3R,5S)-1-tert-butyl 3-methyl 5-aminopiperidine-1,3-dicarboxylate, CAS 191544-79-3) adopts a conformation where one substituent must occupy an axial position, altering the spatial presentation of functionality . In the context of JAK inhibitor medicinal chemistry, the trans-configured 3-aminopiperidine linker in tofacitinib was demonstrated to be essential for nanomolar JAK3 inhibition, with the corresponding cis-configured analogs exhibiting substantially reduced potency [2]. The selectivity factors (s) for trans- vs. cis-disubstituted piperidines in catalytic kinetic resolution have been reported to differ by up to 5-fold, reflecting their divergent reactivity profiles [3].
| Evidence Dimension | Conformational preference and impact on biological activity |
|---|---|
| Target Compound Data | (3S,5S)-trans configuration; diequatorial substituent orientation in lowest-energy conformer |
| Comparator Or Baseline | (3R,5S)-cis isomer (CAS 191544-79-3); one axial, one equatorial substituent orientation |
| Quantified Difference | JAK3 inhibition: trans-aminopiperidine scaffold yields nanomolar IC50 values (e.g., 40 nM for lead compound RB1); cis analogs show >100-fold reduced potency in analogous kinase assays [2] |
| Conditions | JAK3 kinase inhibition assay; catalytic kinetic resolution using NHC/chiral hydroxamic acid system [2][3] |
Why This Matters
The trans (3S,5S) stereochemistry is a prerequisite for generating bioactive conformations in kinase inhibitor programs, directly impacting the probability of achieving nanomolar target potency.
- [1] cenmed.com. Isomeric SMILES: CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)N)C(=O)OC; PubChem CID 59224138. View Source
- [2] Pei H, et al. Discovery of a highly selective JAK3 inhibitor for the treatment of rheumatoid arthritis. Sci Rep. 2018;8:5273. View Source
- [3] Mittal N, et al. J Am Chem Soc. 2015;137(35):11491-11497. View Source
